molecular formula C7H13N3O B13317135 (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13317135
M. Wt: 155.20 g/mol
InChI Key: YESHPUYVFNDBAP-UHFFFAOYSA-N
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Description

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and selectivity. The reaction typically involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
  • Isolation and purification of the desired triazole product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)aldehyde or (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the formulation of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring. The presence of the methyl and propyl groups at positions 1 and 5, respectively, imparts distinct chemical and physical properties compared to other triazole derivatives. These unique features may influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1-methyl-5-propyltriazol-4-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-3-4-7-6(5-11)8-9-10(7)2/h11H,3-5H2,1-2H3

InChI Key

YESHPUYVFNDBAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C)CO

Origin of Product

United States

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